molecular formula C20H20ClN3OS2 B2404946 N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223952-32-6

N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2404946
CAS No.: 1223952-32-6
M. Wt: 417.97
InChI Key: NBNHICNXSVFJGE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a thiophen-2-yl group and a thioacetamide linkage to a 2-chlorophenyl ring.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS2/c21-14-7-2-3-8-15(14)22-17(25)13-27-19-18(16-9-6-12-26-16)23-20(24-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNHICNXSVFJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and a thiophenyl moiety linked through a thioacetamide functional group. The spirocyclic structure contributes to its unique biological activity.

Biological Activity

Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In studies involving related compounds, it was observed that certain derivatives could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may similarly modulate inflammatory pathways.

Cytotoxicity Studies
Cytotoxicity assays have been crucial in evaluating the safety profile of compounds like this compound. Preliminary findings indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, the selectivity and mechanism of action require further investigation .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving multi-step reactions. A typical synthesis might involve:

  • Formation of the Spirocyclic Core : Utilizing cyclization techniques to form the diazaspiro structure.
  • Thioether Formation : Reacting thiophenol with an appropriate electrophile to introduce the thiophene moiety.
  • Acetylation : The final step involves acetylating the amine to yield the desired thioacetamide derivative.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria with IC50 values in low micromolar ranges .
Study 2Reported anti-inflammatory effects through inhibition of COX enzymes in vitro .
Study 3Investigated cytotoxic effects on various cancer cell lines showing selective toxicity .

Scientific Research Applications

Synthesis of N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazaspiro framework and the introduction of thiophene and chlorophenyl moieties. The synthetic pathways often utilize established methodologies in organic chemistry, such as nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated potent anti-pancreatic cancer activity. These compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds within this chemical class have exhibited promising antimicrobial properties. For example, certain thiophene derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Research has indicated that related compounds can act as inhibitors of specific kinases involved in neurodegenerative diseases. This suggests that this compound may possess neuroprotective properties that could be beneficial in treating conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural Feature Impact on Activity
Chlorophenyl Group Enhances lipophilicity and cellular uptake
Thiophene Moiety Contributes to antimicrobial and anticancer activity
Diazaspiro Framework Essential for interaction with biological targets

Case Study 1: Anticancer Activity

In a study investigating the anti-pancreatic cancer effects of various derivatives, it was found that compounds with the diazaspiro structure significantly inhibited tumor growth in vitro and in vivo models . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing compounds revealed that certain derivatives demonstrated significant inhibition against Gram-positive bacteria, outperforming traditional antibiotics in some cases . This highlights the potential for these compounds to be developed into effective antibacterial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ():

  • Structural differences: Replaces the diazaspiro core with a distyrylpyridine system and substitutes the thiophene with a cyano group. The chlorophenyl group is at the para position instead of ortho.
  • Synthesis: Achieved in 85% yield via refluxing with sodium acetate in ethanol, contrasting with the target compound’s likely multi-step synthesis involving spirocyclic intermediates .

N-(3,4-dimethylphenyl)-2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide ():

  • Structural differences : Shares the diazaspiro core but substitutes the thiophene with a 4-chlorophenyl group and the acetamide with a 3,4-dimethylphenyl group.

Thiophene-Containing Acetamides

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ():

  • Structural differences: Lacks the diazaspiro system; instead, it features a simpler thiophene-acetamide-thiophene architecture with a cyano substituent.
  • Synthesis: Prepared via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile. This contrasts with the target compound’s likely use of sodium acetate-mediated coupling (common in thioacetamide syntheses) .

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide ():

  • Structural differences : Replaces the diazaspiro core with a pyrimidine-thiazole system and introduces a propargyloxybenzyl group.
  • Activity : Designed as a dual Sirt2/HDAC6 inhibitor, highlighting the role of sulfur linkages in enzyme targeting. The target compound’s thiophene and chlorophenyl groups may offer similar versatility .

Bioactive Thioacetamides with Anticancer Activity

2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C, ):

  • Structural differences: Utilizes a quinazolinone core instead of diazaspiro and incorporates a trimethoxyphenyl group.
  • Activity: Exhibits a GI50 of 3.16 µM against cancer cells, superior to 5-fluorouracil (GI50 = 18.60 µM). The diazaspiro system in the target compound may provide improved metabolic stability over the quinazolinone scaffold .

Compound 8b (N-(4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide, ):

  • Structural differences : Features a quinazoline-carboxamide core with fluorophenyl and ureido groups.
  • Activity : Displays an IC50 of 14.8 nM against EGFR, suggesting that the target compound’s thiophene and diazaspiro moieties could be optimized for similar kinase inhibition .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity (GI50/IC50) Synthesis Yield
Target Compound 1,4-Diazaspiro[4.5]deca-1,3-diene Thiophen-2-yl, 2-chlorophenyl Not reported Not reported
N-(4-chlorophenyl)-distyrylpyridine derivative () Pyridine 4-chlorophenyl, cyano, distyryl Not reported 85%
Compound C () Quinazolinone Phenethyl, 3,4,5-trimethoxyphenyl GI50 = 3.16 µM Not reported
Compound 8b () Quinazoline-carboxamide Fluoro-phenyl, ureido IC50 = 14.8 nM (EGFR) Not reported

Key Research Findings and Implications

  • Role of Thiophene : The thiophen-2-yl group could enhance π-π stacking with aromatic residues in enzyme active sites, analogous to its use in kinase inhibitors () and Sirt2/HDAC6 inhibitors () .
  • Chlorophenyl Positioning : The ortho-chlorophenyl substituent may induce steric hindrance, differentiating it from para-substituted analogues () in target binding .

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